1-Phenyl-1H-indole
Overview
Description
1-Phenyl-1H-indole is an organic compound that belongs to the indole family, characterized by a fused benzene and pyrrole ring structure. This compound is notable for its aromatic properties and is often used as a building block in organic synthesis and pharmaceutical research. Its structure consists of an indole core with a phenyl group attached to the nitrogen atom, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-indole can be synthesized through several methods, including:
Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions involve the coupling of aryl halides with indole derivatives in the presence of palladium catalysts.
Cyclization Reactions: Starting from ortho-substituted anilines, cyclization can be achieved through various conditions to form the indole ring.
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Fischer indole synthesis due to its efficiency and high yield. The use of continuous flow reactors and optimized reaction conditions can further enhance the production scale .
Chemical Reactions Analysis
1-Phenyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, particularly at the C-3 position.
Oxidation and Reduction: The compound can be oxidized to form indole-3-carboxylic acid derivatives or reduced to form indoline derivatives.
Nucleophilic Substitution: The phenyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and various acid catalysts for electrophilic substitution.
Major Products:
Indole-3-carboxylic acids: Formed through oxidation.
Indoline derivatives: Formed through reduction.
Substituted indoles: Formed through electrophilic and nucleophilic substitution.
Scientific Research Applications
1-Phenyl-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-indole varies depending on its application. In biological systems, it often interacts with specific molecular targets such as enzymes and receptors. For example, indole derivatives can inhibit enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system . The pathways involved typically include binding to active sites or altering signal transduction pathways .
Comparison with Similar Compounds
1-Phenyl-1H-indole can be compared with other indole derivatives such as:
2-Phenylindole: Similar structure but with the phenyl group attached to the C-2 position.
3-Phenylindole: Phenyl group attached to the C-3 position, leading to different reactivity and biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxyl group at the C-3 position.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties. The attachment of the phenyl group to the nitrogen atom provides distinct electronic and steric effects compared to other indole derivatives .
Properties
IUPAC Name |
1-phenylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFCBQMICVOSRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185041 | |
Record name | 1H-Indole, phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31096-91-0, 16096-33-6 | |
Record name | 1H-Indole, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031096910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1H-indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYL-1H-INDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCW9WE9Z9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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